Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide
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Overview
Description
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide is a chemical compound with the molecular formula C17-H17-N3-O2-S and a molecular weight of 327.43 . This compound is known for its unique structure, which includes an acridine moiety, an ethoxy group, and a thioacetic acid hydrazide group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide typically involves the reaction of 2-ethoxy-9-acridinylthiol with acetic acid hydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to yield the corresponding thiol or hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The thioacetic acid hydrazide group may also interact with enzymes and proteins, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide include:
Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, ethyl ester: This compound has an ethyl ester group instead of a hydrazide group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
129885-02-5 |
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Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(2-ethoxyacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C17H17N3O2S/c1-2-22-11-7-8-15-13(9-11)17(23-10-16(21)20-18)12-5-3-4-6-14(12)19-15/h3-9H,2,10,18H2,1H3,(H,20,21) |
InChI Key |
UTYPCHGGBVYWOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |
Origin of Product |
United States |
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